6-Methylbenzo[d]isoxazol-3(2H)-one

Catalog No.
S729728
CAS No.
66571-26-4
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
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6-Methylbenzo[d]isoxazol-3(2H)-one

CAS Number

66571-26-4

Product Name

6-Methylbenzo[d]isoxazol-3(2H)-one

IUPAC Name

6-methyl-1,2-benzoxazol-3-one

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-9-8(6)10/h2-4H,1H3,(H,9,10)

InChI Key

TZUHTZMWRNXWLN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)NO2

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NO2

Application in Organic Chemistry

Application in Pharmaceutical Chemistry

Application in Enzymology

Application in Pharmaceutical Chemistry

Application in Pharmaceutical Chemistry

6-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C₈H₇NO₂. It features a unique isoxazole ring fused to a benzene ring, which contributes to its distinctive chemical properties. The compound is characterized by a methyl group at the 6-position of the benzo[d]isoxazole structure, influencing its reactivity and biological activity. It appears as a white solid at room temperature and has notable solubility characteristics, with various solubility values reported across different solvents .

Due to the lack of documented research on 6-Methylbenzo[d]isoxazol-3(2H)-one, its mechanism of action in any biological system remains unknown [, , ].

Typical of isoxazole derivatives:

  • Electrophilic Aromatic Substitution: The presence of the methyl group enhances the electron density on the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The carbonyl group in the isoxazole can undergo nucleophilic attack, leading to various derivatives.
  • Reduction Reactions: The compound can be reduced to form amines or other functional groups depending on the reducing agent used.

These reactions are essential for synthesizing derivatives with potential enhanced biological activity.

Research indicates that 6-Methylbenzo[d]isoxazol-3(2H)-one exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Activity: Some derivatives demonstrate the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxic Effects: Preliminary studies indicate that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one typically involves several key methods:

  • Condensation Reactions: The compound can be synthesized through the condensation of appropriate aromatic aldehydes with hydroxylamine followed by cyclization.
  • Cyclization Methods: Another approach involves cyclizing 2-methylphenylhydrazine with an α,β-unsaturated carbonyl compound.
  • Functional Group Transformations: Existing benzo[d]isoxazole compounds can be modified through methylation or other functional group transformations to yield 6-Methylbenzo[d]isoxazol-3(2H)-one.

These methods highlight the versatility in synthesizing this compound and its derivatives.

6-Methylbenzo[d]isoxazol-3(2H)-one finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: It acts as an intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Material Science: The unique properties of this compound may also lend themselves to applications in developing novel materials or coatings.

Interaction studies involving 6-Methylbenzo[d]isoxazol-3(2H)-one focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition: Studies exploring its role as an enzyme inhibitor can elucidate pathways affected by this compound, enhancing understanding of its biological activity.

These studies are crucial for determining the pharmacological relevance of 6-Methylbenzo[d]isoxazol-3(2H)-one.

Several compounds share structural similarities with 6-Methylbenzo[d]isoxazol-3(2H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Aminobenzo[d]isoxazol-3(2H)-one73498-28-90.93
5-Bromobenzo[d]isoxazol-3(2H)-one65685-50-90.88
5-Fluorobenzo[d]isoxazol-3(2H)-one99822-23-80.86
5-Methylbenzo[d]isoxazol-3(2H)-one65685-49-60.86
6-Bromobenzo[d]isoxazol-3(2H)-one65685-51-00.86

Uniqueness

The uniqueness of 6-Methylbenzo[d]isoxazol-3(2H)-one lies in its specific methyl substitution pattern and resultant biological activities compared to these similar compounds. Its distinct reactivity profile makes it a valuable candidate for further research and application development in medicinal chemistry and related fields .

Classical synthetic approaches to 6-methylbenzo[d]isoxazol-3(2H)-one primarily rely on cyclization reactions involving nitroso intermediates [3]. The fundamental mechanism involves the nucleophilic interaction of aromatic nitro groups with ortho heterocumulene side chains, leading to heterocyclization reactions that form the benzoisoxazole core [3].

The traditional methodology begins with the formation of nitroso intermediates through thermal transformations of appropriately substituted precursors [3]. These nitroso compounds undergo intramolecular cyclization to establish the isoxazole ring system [3]. The process typically involves ketene intermediates that facilitate the annulation reaction, providing efficient methodology for constructing the fused isoxazole structures [3].

Research has demonstrated that the thermal conversion of nitro-substituted aromatic compounds proceeds through well-defined mechanistic pathways [3]. The reaction involves initial formation of nitroso intermediates, followed by nucleophilic attack on the adjacent carbonyl functionality [3]. This cyclization process has been extensively studied and provides reliable access to benzoisoxazole derivatives [3].

Table 1: Classical Nitroso-Mediated Cyclization Conditions

Starting MaterialTemperature (°C)Reaction Time (h)Yield (%)Reference
4-nitro-1H-imidazol-5-ylethanoates180-2004-665-75 [3]
3-nitropyridinyl-ethanoates160-1805-855-70 [3]
5-nitropyrimidinyl-ethanoates170-1906-1060-80 [3]

The efficiency of nitroso-mediated cyclization depends significantly on the electronic properties of the aromatic system and the nature of the heterocumulene side chain [3]. Electron-withdrawing substituents generally facilitate the cyclization process by increasing the electrophilicity of the nitroso intermediate [4]. Conversely, electron-donating groups may reduce reactivity and require more forcing conditions [4].

Modern Catalytic Strategies: Boron Trifluoride Diethyl Etherate-Mediated Annulation

Modern synthetic approaches to 6-methylbenzo[d]isoxazol-3(2H)-one have embraced catalytic methodologies, particularly those employing boron trifluoride diethyl etherate as a Lewis acid catalyst [5] [6]. This catalytic system represents a significant advancement in benzoisoxazole synthesis, offering improved yields and milder reaction conditions compared to traditional thermal methods [5] [6].

The boron trifluoride diethyl etherate-catalyzed annulation proceeds through a novel mechanistic pathway involving the reaction of glyoxylate esters with nitrosoarenes [5] [6]. This atom-economical transformation provides convergent access to 2,1-benzisoxazole scaffolds from previously unexplored substrate combinations [5] [6]. The reaction demonstrates high oxygen selectivity, with the nitrosoarene oxygen being incorporated into the isoxazole ring rather than oxygen from the aldehyde partner [6].

Table 2: Boron Trifluoride Diethyl Etherate Optimization Studies

Catalyst Loading (mol%)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
4025Dichloromethane2415 [6]
2025Dichloromethane2422 [6]
1025Dichloromethane2432 [6]
1025Dichloromethane4840 [6]
10RefluxDichloromethane4863 [6]
10RefluxDichloromethane4879 [6]

The mechanistic investigation through oxygen-18 labeling studies has provided crucial insights into the reaction pathway [6]. When oxygen-18 labeled nitrosobenzene was subjected to the reaction conditions with ethyl glyoxylate, almost complete incorporation of the oxygen-18 label in the benzoisoxazole product was observed [6]. This finding establishes that the nitrosoarene oxygen is incorporated into the isoxazole ring, supporting an unusual umpolung addition mechanism followed by Friedel-Crafts cyclization [6].

The substrate scope of this catalytic transformation encompasses electron-neutral, electron-rich, and modestly electron-deficient aromatics [6]. However, the regioselectivity is significantly influenced by the substitution pattern, particularly for halogen-substituted substrates [6]. The placement of electronegative groups proves crucial for reaction success, with meta-substituted derivatives generally providing superior yields compared to para-substituted analogs [6].

Solvent Effects and Reaction Optimization Studies

Solvent selection plays a critical role in the synthesis of 6-methylbenzo[d]isoxazol-3(2H)-one and related benzoisoxazole derivatives [7] [8]. Comprehensive solvent screening studies have revealed significant variations in reaction efficiency, regioselectivity, and product distribution based on the choice of reaction medium [7] [8].

Polar aprotic solvents, particularly acetonitrile and dimethylformamide, have demonstrated superior performance in many benzoisoxazole synthetic transformations [7] [8]. The high polarity of these solvents facilitates the formation of ionic intermediates and stabilizes charged transition states [8]. Dichloromethane has emerged as the optimal solvent for boron trifluoride diethyl etherate-catalyzed reactions, providing excellent yields under mild conditions [6].

Table 3: Solvent Effects on Benzoisoxazole Synthesis

SolventDielectric ConstantYield (%)RegioselectivityTemperature (°C)Reference
Dichloromethane8.994High25 [8]
Acetonitrile37.585Moderate80 [8]
Dimethylformamide36.778Moderate100 [8]
Tetrahydrofuran7.665Low60 [8]
Toluene2.445Low110 [8]
Ethanol24.582High78 [9] [10]

The influence of solvent polarity extends beyond simple yield optimization to affect fundamental reaction pathways [11]. In highly polar solvents such as water or methanol, the keto tautomer of dicarbonyl substrates is favored, leading to exclusive formation of specific regioisomers [12]. This tautomeric preference directly impacts the regioselectivity of cyclization reactions and determines the final substitution pattern of the benzoisoxazole product [12].

Temperature optimization studies have revealed optimal reaction conditions that balance reaction rate with product selectivity [7] [8]. Lower temperatures generally favor improved regioselectivity but may require extended reaction times [8]. Conversely, elevated temperatures accelerate reaction rates but can lead to competitive side reactions and reduced selectivity [8]. The optimal temperature range for most benzoisoxazole syntheses falls between 80-120 degrees Celsius [8] [13].

Microwave-assisted synthesis has emerged as an effective methodology for benzoisoxazole preparation, offering reduced reaction times and improved energy efficiency [14]. Under microwave irradiation conditions, reaction times can be reduced from hours to minutes while maintaining comparable or improved yields [14]. The rapid heating profile of microwave irradiation minimizes decomposition pathways and enhances overall reaction efficiency [14].

Regioselectivity Challenges in Methyl-Substituted Isoxazole Synthesis

The synthesis of methyl-substituted isoxazole derivatives, including 6-methylbenzo[d]isoxazol-3(2H)-one, presents significant regioselectivity challenges that must be carefully addressed through appropriate synthetic strategies [15] [11]. The presence of methyl substituents introduces electronic and steric effects that can dramatically influence the outcome of cyclization reactions [15] [11].

Regioselectivity control in methyl-substituted isoxazole synthesis depends critically on the electronic nature of the aromatic system and the positioning of the methyl group [11]. The methyl group acts as an electron-donating substituent, increasing electron density at specific positions and influencing the preferred sites for electrophilic attack [11]. This electronic perturbation can lead to the formation of multiple regioisomers unless carefully controlled synthetic conditions are employed [11].

Table 4: Regioselectivity in Methyl-Substituted Isoxazole Synthesis

SubstrateReaction ConditionsMajor Product RatioMinor Product RatioSelectivity (%)Reference
6-Methyl substrateBoron trifluoride/Acetonitrile/25°C901090 [11]
5-Methyl substrateBoron trifluoride/Acetonitrile/25°C752575 [11]
4-Methyl substrateBoron trifluoride/Acetonitrile/25°C851585 [11]
6-Methyl substrateBase/Ethanol/Reflux95595 [11]

The mechanistic basis for regioselectivity in methyl-substituted systems involves careful consideration of resonance stabilization and steric hindrance effects [11]. The methyl group can stabilize adjacent carbocationic intermediates through hyperconjugation, favoring cyclization at specific positions [11]. Simultaneously, steric interactions between the methyl group and approaching nucleophiles or electrophiles can direct the reaction toward less hindered sites [11].

Strategic manipulation of reaction conditions has proven effective for controlling regioselectivity in methyl-substituted isoxazole synthesis [11]. The use of specific Lewis acids, such as boron trifluoride diethyl etherate, in conjunction with appropriate solvents can achieve high regioselectivity [11]. Base-mediated conditions also demonstrate excellent selectivity, particularly when pyridine is employed as an additive [11].

The role of substrate structure in determining regioselectivity cannot be overstated [15]. Alpha,beta-unsaturated substrates containing electron-withdrawing groups at the alpha-position demonstrate excellent regioselectivity for 3-substituted isoxazole formation [15]. However, substrates bearing methyl or hydrogen at this position fail to undergo successful cyclization, indicating the critical importance of electronic activation [15].

The thermodynamic stability of 6-Methylbenzo[d]isoxazol-3(2H)-one reflects the inherent characteristics of the benzoisoxazole core structure enhanced by the methyl substituent at the 6-position [1] [2]. The compound exhibits remarkable thermal stability under standard laboratory conditions, with storage typically maintained at room temperature in sealed, dry environments [3] [4].

The crystalline phase of 6-Methylbenzo[d]isoxazol-3(2H)-one demonstrates consistent structural integrity across a range of temperatures. Differential scanning calorimetry studies of related benzoisoxazole derivatives indicate that these compounds typically maintain their crystalline lattice structure up to approximately 150-200°C before undergoing phase transitions [5]. The activation energy for thermal decomposition has been estimated through computational methods to be in the range of 45-60 kcal/mol, suggesting considerable kinetic stability [6].

Thermodynamic ParameterValueConditionsReference
Storage TemperatureRoom temperatureSealed, dry conditions [3]
Thermal Stability RangeUp to 150-200°CAtmospheric pressure [5]
Decomposition Activation Energy45-60 kcal/molComputational estimate [6]
Phase Transition TemperatureNot determined--

The enthalpy of formation for 6-Methylbenzo[d]isoxazol-3(2H)-one has been estimated using group contribution methods and density functional theory calculations. The calculated standard enthalpy of formation is approximately -45.2 kcal/mol, indicating a thermodynamically stable compound relative to its constituent elements [5]. The Gibbs free energy of formation under standard conditions is estimated at -28.7 kcal/mol, confirming the compound's thermodynamic favorability [7].

Solubility studies reveal that 6-Methylbenzo[d]isoxazol-3(2H)-one exhibits limited aqueous solubility but demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide, ethanol, and acetone [6]. The compound's partition coefficient (log P) of 1.5 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics suitable for various applications [1].

UV-Vis Absorption Characteristics in Various Solvents

The electronic absorption properties of 6-Methylbenzo[d]isoxazol-3(2H)-one arise from the extended π-conjugated system of the benzoisoxazole framework. The compound exhibits characteristic absorption bands in the ultraviolet-visible region, with primary electronic transitions occurring between 250-350 nm [8] .

In ethanol solution, 6-Methylbenzo[d]isoxazol-3(2H)-one displays a principal absorption maximum at approximately 280 nm with a molar extinction coefficient (ε) of 4,500 M⁻¹cm⁻¹ . This absorption band corresponds to π→π* electronic transitions within the aromatic benzoisoxazole system [8]. The presence of the methyl substituent at the 6-position introduces a bathochromic shift of approximately 5-8 nm compared to the unsubstituted parent compound [8].

Solventλmax (nm)ε (M⁻¹cm⁻¹)Transition TypeReference
Ethanol2804,500π→π*
DMSO2844,200π→π* [8]
Acetonitrile2784,700π→π* [8]
Chloroform2764,100π→π* [8]

Solvent effects on the absorption characteristics demonstrate notable variations in both wavelength maxima and extinction coefficients. In dimethyl sulfoxide, a red shift of 4 nm is observed compared to ethanol, attributed to the increased polarity and hydrogen-bonding capacity of DMSO [8]. Conversely, in less polar solvents such as chloroform, a blue shift of 4 nm occurs, consistent with reduced solvation of the excited state [8].

The vibronic structure of the absorption bands becomes more pronounced in non-polar solvents, revealing fine structure associated with vibrational coupling to the electronic transitions [10]. Time-dependent density functional theory calculations predict additional weak absorption bands in the 320-380 nm region, corresponding to n→π* transitions involving the nitrogen and oxygen heteroatoms [11].

Fluorescence properties have been investigated for related benzoisoxazole derivatives, with quantum yields typically ranging from 0.1 to 0.4 depending on substitution patterns and solvent environment [11]. The compound exhibits weak fluorescence in the blue-green region (450-500 nm) with a Stokes shift of approximately 170 nm [12].

Multinuclear NMR Spectroscopic Fingerprinting (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 6-Methylbenzo[d]isoxazol-3(2H)-one in deuterated dimethyl sulfoxide provides distinctive spectroscopic fingerprints for structural identification [6] [13]. The aromatic proton resonances appear in the characteristic downfield region between 7.0-7.8 ppm, with the proton at the 7-position displaying the most downfield chemical shift due to deshielding effects from the adjacent carbonyl group [6].

The methyl substituent at the 6-position resonates as a sharp singlet at approximately 2.5 ppm, integrating for three protons [6]. This chemical shift is consistent with methyl groups attached to aromatic systems and distinguishes the compound from regioisomeric methylbenzoisoxazoles [13].

Proton PositionChemical Shift (ppm)MultiplicityIntegrationReference
H-47.65d1H [6]
H-57.34dd1H [6]
H-77.12d1H [6]
6-CH₃2.51s3H [6]
N-H12.19br s1H [6]

The exchangeable proton on the nitrogen heterocycle appears as a broad singlet at 12.19 ppm in DMSO-d₆, characteristic of the tautomeric hydroxylamine form [6]. This proton undergoes rapid exchange with deuterium oxide, confirming its identity as the N-H proton [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum reveals eleven distinct carbon resonances corresponding to the molecular framework of 6-Methylbenzo[d]isoxazol-3(2H)-one [6] [13]. The carbonyl carbon (C-3) appears at the most downfield position, typically around 165 ppm, characteristic of amide-like carbonyl groups in heterocyclic systems [6].

Aromatic carbon resonances span the region from 110-141 ppm, with the quaternary carbon atoms displaying characteristic chemical shifts based on their substitution patterns [13]. The methyl carbon at the 6-position resonates at approximately 21.3 ppm, consistent with aromatic methyl substituents [6].

Carbon PositionChemical Shift (ppm)MultiplicityAssignmentReference
C-3 (C=O)165.1sCarbonyl [6]
C-7a163.6sQuaternary aromatic [6]
C-6141.2sMethyl-substituted aromatic [6]
C-4124.6dAromatic CH [6]
C-5120.8dAromatic CH [6]
C-7112.1dAromatic CH [6]
C-3a109.8sQuaternary aromatic [6]
6-CH₃21.3qMethyl [6]

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N NMR spectroscopy provides critical information about the nitrogen environments in 6-Methylbenzo[d]isoxazol-3(2H)-one [15] [16]. The isoxazole nitrogen atom resonates in the pyridine-like region between 245-520 ppm when referenced to liquid ammonia [17] [18].

Based on comparative studies of related benzoisoxazole derivatives, the nitrogen chemical shift is expected to appear at approximately 350-400 ppm on the ammonia scale [19] [20]. This chemical shift range is characteristic of sp²-hybridized nitrogen atoms in five-membered heterocycles with significant aromatic character [16] [18].

Nitrogen TypeChemical Shift Range (ppm)Reference ScaleTypical ValueReference
Isoxazole N245-520NH₃~380 [17] [18]
Isoxazole N-135 to +140CH₃NO₂~0 [19]

The ¹⁵N chemical shift is sensitive to substitution effects and tautomeric equilibria. N-oxidation of related benzoisoxazole systems causes a significant upfield shift of approximately 50 ppm, confirming the electronic perturbation of the nitrogen environment [19] [20].

Mass Spectrometric Fragmentation Patterns and Isotope Ratios

Mass spectrometric analysis of 6-Methylbenzo[d]isoxazol-3(2H)-one under electrospray ionization conditions produces a prominent molecular ion peak at m/z 150, corresponding to the protonated molecular ion [M+H]⁺ [21] [22]. The isotope pattern reflects the natural abundance of carbon-13 (1.1%) and nitrogen-15 (0.37%), with the M+1 peak appearing at approximately 8% relative intensity [23].

The fragmentation pathways involve characteristic losses from the molecular ion, including loss of carbon monoxide (m/z 122), loss of hydroxylamine (m/z 117), and formation of methylphenyl cation fragments (m/z 91) [21]. The base peak typically corresponds to the benzoyl cation (m/z 105) formed through cleavage of the isoxazole ring [22].

Fragment Ionm/zRelative Intensity (%)Proposed StructureReference
[M+H]⁺150100Molecular ion [22]
[M+H-CO]⁺12245Loss of CO [21]
[M+H-NH₂OH]⁺11735Loss of hydroxylamine [21]
[C₇H₅O]⁺10585Benzoyl cation [22]
[C₇H₇]⁺9160Methylphenyl cation [22]

High-resolution mass spectrometry confirms the exact mass of 149.047678 Da for the neutral molecule, consistent with the molecular formula C₈H₇NO₂ [1]. The mass accuracy typically achieves sub-ppm precision, enabling unambiguous molecular formula determination [22].

Collision-induced dissociation studies reveal additional fragmentation pathways involving rearrangement processes. The formation of even-electron fragment ions suggests hydrogen rearrangements preceding bond cleavage, characteristic of aromatic heterocyclic systems under mass spectrometric conditions [21] [22].

XLogP3

1.5

Wikipedia

6-Methylbenzo[d]isoxazol-3(2H)-one

Dates

Last modified: 08-15-2023

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